molecular formula C45H89NO5 B11929956 undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

Cat. No.: B11929956
M. Wt: 724.2 g/mol
InChI Key: BGIFOXYDYRLIKU-UHFFFAOYSA-N
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Description

Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound that belongs to the class of lipids It is characterized by its long hydrocarbon chains and functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The starting materials often include undecyl alcohol, heptadecan-9-yl alcohol, and appropriate carboxylic acids or their derivatives.

    Esterification: The initial step involves the esterification of undecyl alcohol with a carboxylic acid derivative to form an ester intermediate. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

    Amidation: The ester intermediate is then subjected to amidation with heptadecan-9-yl amine. This reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Etherification: Finally, the compound undergoes etherification with 3-hydroxypropylamine to introduce the hydroxypropyl group. This step is typically carried out under basic conditions using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate has several scientific research applications:

    Drug Delivery Systems: The compound is used in the formulation of lipid nanoparticles for drug delivery, enhancing the stability and bioavailability of therapeutic agents.

    Biomedical Research: It is employed in the study of lipid metabolism and the development of lipid-based therapies for various diseases.

    Industrial Applications: The compound is used in the production of surfactants and emulsifiers for cosmetic and pharmaceutical products.

Mechanism of Action

The mechanism of action of undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This property is particularly useful in drug delivery, where the compound facilitates the encapsulation and release of therapeutic agents. The molecular targets include cell membrane lipids and associated proteins, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(7-(decan-2-yloxy)-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
  • Undecyl 8-[(7-(heptadecan-9-yloxy)-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate

Uniqueness

Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring lipid-based delivery systems and membrane interactions.

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

InChI

InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-25-32-42-50-44(48)36-28-21-23-30-38-46(40-33-41-47)39-31-24-22-29-37-45(49)51-43(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h43,47H,4-42H2,1-3H3

InChI Key

BGIFOXYDYRLIKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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